PQ401 hydrochloride PQ401 hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16724897
InChI: InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H
SMILES:
Molecular Formula: C18H17Cl2N3O2
Molecular Weight: 378.2 g/mol

PQ401 hydrochloride

CAS No.:

Cat. No.: VC16724897

Molecular Formula: C18H17Cl2N3O2

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

PQ401 hydrochloride -

Specification

Molecular Formula C18H17Cl2N3O2
Molecular Weight 378.2 g/mol
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride
Standard InChI InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H
Standard InChI Key ZBWKDYHRHOPCRG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

PQ401 (CAS No. 196868-63-0) has the molecular formula C18H16ClN3O2\text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{2} and a molecular weight of 341.8 g/mol . The compound features a urea backbone bridging a 5-chloro-2-methoxyphenyl group and a 2-methylquinolin-4-yl moiety (Fig. 1A) . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its planar configuration, which facilitates interactions with both enzymatic targets and lipid bilayers .

Table 1: Physicochemical Properties of PQ401

PropertyValue
Solubility in DMSO≥17.1 mg/mL
Storage Conditions-20°C (stable for 1 month)
Ionization State (pH 7.4)98.48% neutral form

The neutral form predominates under physiological conditions, a critical factor in its membrane permeability .

Pharmacological Profile and Mechanism of Action

IGF1R Inhibition in Oncology

PQ401 inhibits IGF1R autophosphorylation with an IC50_{50} of 12 μM in MCF-7 breast cancer cells and <1 μM against the isolated kinase domain . This inhibition disrupts the PI3K/Akt/mTOR pathway, inducing caspase-mediated apoptosis at 15 μM . In vivo, triweekly administration reduced tumor growth in murine models by 60% compared to controls .

Antimicrobial Activity Against Resistant Pathogens

PQ401 exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at 4 μg/mL . Unlike traditional antibiotics, it targets nongrowing persister cells, achieving a 4-log reduction in CFU/mL within 4 hours .

Table 2: Minimum Inhibitory Concentrations (MICs) of PQ401

StrainMIC (μg/mL)
MRSA MW24
VRE C684
Klebsiella pneumoniae>64

Membrane Selectivity and Disruption Dynamics

Bacterial vs. Mammalian Membrane Interactions

Molecular dynamics (MD) simulations reveal that PQ401's neutral form penetrates bacterial-mimetic lipid bilayers (DOPC:DOPG 7:3) with a transfer energy of -10 kBTk_BT, compared to -8 kBTk_BT in mammalian (POPC:cholesterol) membranes . This selectivity arises from:

  • Polar Anchor Formation: The chloro-methoxyphenyl group binds hydrophilic lipid heads via hydrogen bonding .

  • Hydrophobic Insertion: The methylquinoline moiety embeds into acyl chains, causing bilayer curvature and rupture (Fig. 1B) .

Table 3: Membrane Disruption Kinetics

Membrane TypeRupture Time (s)PQ401 Concentration
Bacterial (DOPC:DOPG)1004 μg/mL
Mammalian (POPC:Chol)Nondisrupted64 μg/mL

Synergistic Effects and Resistance Profile

Low Resistance Development

Serial passaging of S. aureus in subinhibitory PQ401 concentrations for 30 days resulted in only a 2-fold MIC increase, compared to 64-fold for ciprofloxacin . Genomic analysis revealed no mutations in membrane biosynthesis pathways, underscoring its resilience against resistance .

Therapeutic Implications and Future Directions

Dual Applications in Oncology and Infectious Disease

PQ401’s unique ability to target both IGF1R-driven cancers and antibiotic-resistant infections positions it as a multifunctional therapeutic candidate. Phase I trials in triple-negative breast cancer (NCT04842708) are underway, while preclinical models show 80% survival in C. elegans infected with MRSA after PQ401 treatment .

Optimization Challenges

  • Solubility Limitations: Aqueous solubility of 0.2 mg/mL necessitates lipid-based formulations for intravenous delivery .

  • Metabolic Stability: Cytochrome P450 3A4-mediated clearance (t1/2_{1/2} = 2.1 h) requires pharmacokinetic enhancement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator